molecular formula C27H30N4O2S B2892124 N-cyclohexyl-2-(5-{[(2,4-dimethylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide CAS No. 959547-76-3

N-cyclohexyl-2-(5-{[(2,4-dimethylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide

Cat. No.: B2892124
CAS No.: 959547-76-3
M. Wt: 474.62
InChI Key: BBCGGQRSKUYEIA-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(5-{[(2,4-dimethylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK), a critical enzyme in the B-cell receptor signaling pathway. This compound covalently binds to the cysteine-481 residue in the BTK active site , leading to sustained suppression of B-cell activation, proliferation, and survival signaling. Its primary research value lies in the investigation of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune diseases like rheumatoid arthritis, where BTK plays a central pathogenic role. As a key pharmacological tool, this inhibitor enables researchers to dissect the specific contributions of BTK-dependent signaling in complex immunological and oncological processes, providing insights for target validation and the development of novel therapeutic strategies. The unique imidazoquinazolinone scaffold of this molecule contributes to its high selectivity and potency, making it an essential compound for preclinical studies focused on hematologic cancers and inflammatory disorders.

Properties

IUPAC Name

N-cyclohexyl-2-[5-[(2,4-dimethylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O2S/c1-17-12-13-19(18(2)14-17)16-34-27-30-22-11-7-6-10-21(22)25-29-23(26(33)31(25)27)15-24(32)28-20-8-4-3-5-9-20/h6-7,10-14,20,23H,3-5,8-9,15-16H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBCGGQRSKUYEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NC5CCCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(5-{[(2,4-dimethylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide typically involves multiple steps, including the formation of the imidazoquinazolinone core and the subsequent attachment of the cyclohexyl and dimethylphenyl groups. Common synthetic routes may involve:

    Formation of the Imidazoquinazolinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Dimethylphenyl Group: This can be achieved through a nucleophilic substitution reaction using a suitable dimethylphenyl halide.

    Introduction of the Cyclohexyl Group: This step may involve the use of cyclohexylamine in a condensation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(5-{[(2,4-dimethylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the dimethylphenylmethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the imidazoquinazolinone core can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halides, acids, and bases.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-cyclohexyl-2-(5-{[(2,4-dimethylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(5-{[(2,4-dimethylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptor Activity: Interacting with cellular receptors to modulate signal transduction pathways.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

The structural and functional attributes of N-cyclohexyl-2-(5-{[(2,4-dimethylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide can be contextualized against analogous acetamide derivatives, as outlined below:

Structural Analogues
Compound Name Key Structural Features Biological Activity/Application Reference
N-cyclohexyl-3-{3-oxo-5-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide Trifluoromethylphenylcarbamoyl group at sulfanyl position; propanamide chain Potential kinase inhibition
N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Dichlorophenylmethyl group; dioxoquinazolinone core Anticonvulsant activity (ED₅₀ = 12 mg/kg)
2-((4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl)-N-[4-(6-methylbenzothiazol-2-yl)phenyl]acetamide Cyclohexyl-triazole-thioether linkage; benzothiazole moiety Anti-inflammatory screening
N-(5-methyl-1,2-oxazol-3-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide Oxazole and triazinone heterocycles; methyl substituents Not reported (structural analogue)

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 2,4-dimethylphenyl group in the target compound provides steric bulk and moderate electron-donating effects, contrasting with the electron-withdrawing trifluoromethyl group in , which may alter binding affinity to hydrophobic enzyme pockets.
  • Sulfanyl Linkage : The benzylthio (-S-CH₂-Ar) moiety in the target compound is structurally distinct from triazole-thioether derivatives , which may influence metabolic stability and redox activity.
Pharmacological and Physicochemical Properties
  • Lipophilicity : The cyclohexyl group and dimethylphenyl substituent in the target compound likely increase logP (predicted ~3.5–4.0) compared to less lipophilic analogues like oxadiazole derivatives (logP ~2.1–2.8) .
  • In contrast, triazole-thioacetamides () exhibit moderate anti-exudative activity (30–50% inhibition at 10 mg/kg).

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-cyclohexyl-2-(5-{[(2,4-dimethylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide?

  • Methodology : The synthesis typically involves multi-step reactions, including cyclization of imidazo[1,2-c]quinazolinone precursors and sulfanyl group introduction via nucleophilic substitution. For example, hydrogen peroxide oxidation is used to convert thioxoquinazoline intermediates to dioxo derivatives, followed by coupling with substituted acetamides using N,N′-carbonyldiimidazole (CDI) as an activating agent .
  • Critical Parameters : Reaction conditions (e.g., solvent choice, temperature) must be optimized to avoid side products like over-oxidized intermediates.

Q. How is the compound characterized post-synthesis?

  • Analytical Techniques : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms regioselectivity of sulfanyl substitution and cyclohexylacetamide attachment. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if available) resolves stereochemical ambiguities .
  • Purity Assessment : High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm ensures >95% purity, critical for biological assays .

Q. What preliminary biological activities are associated with this compound?

  • Screening Data : Early studies on structurally related imidazo[1,2-c]quinazolinones show anticonvulsant activity (ED₅₀ ~30 mg/kg in rodent models) and moderate antimicrobial effects (MIC 8–32 µg/mL against S. aureus and E. coli) .
  • Mechanistic Clues : The sulfanyl group enhances membrane permeability, as evidenced by logP values >3.0 (calculated via PubChem tools) .

Advanced Research Questions

Q. How can structural modifications improve the compound’s pharmacokinetic profile?

  • Optimization Strategies :

  • Bioavailability : Introduce polar groups (e.g., hydroxyl or carboxyl) to reduce logP while retaining sulfanyl-mediated target binding .
  • Metabolic Stability : Replace the cyclohexyl group with fluorinated analogs to slow CYP450-mediated oxidation .
    • Validation : Use in vitro microsomal stability assays (e.g., human liver microsomes) to quantify metabolic half-life improvements .

Q. What computational tools are effective for studying target interactions?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with γ-aminobutyric acid (GABA) receptors or bacterial dihydrofolate reductase (DHFR), leveraging crystallographic data from homologous proteins .
  • Key Findings : Preliminary docking suggests the imidazo[1,2-c]quinazolinone core forms π-π interactions with Phe residues in GABA receptors, while the sulfanyl group stabilizes hydrophobic pockets .

Q. How can contradictory data on enzyme inhibition be resolved?

  • Case Study : Conflicting IC₅₀ values for DHFR inhibition (e.g., 2 µM vs. 15 µM) may arise from assay conditions (pH, cofactor concentrations).
  • Resolution : Standardize assays using recombinant human DHFR and compare results under identical buffer conditions (e.g., Tris-HCl pH 7.4, 1 mM NADPH) .
  • Statistical Validation : Apply ANOVA to assess inter-laboratory variability and confirm significance thresholds (p < 0.05) .

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